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molecular formula C15H11N3O3 B8467716 N-(3-nitro-4-methylphenyl)-4-cyanobenzamide

N-(3-nitro-4-methylphenyl)-4-cyanobenzamide

Cat. No. B8467716
M. Wt: 281.27 g/mol
InChI Key: CHKSHHOBIBIZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956037B2

Procedure details

A solution of tin(II) chloride dihydrate (15.4 g) in concentrated hydrochloric acid (80 ml) was added to a suspension of N-(3-nitro-4-methylphenyl)-4-cyanobenzamide (6.39 g) in acetic acid (120 ml). The mixture was stirred and heated to reflux for 2 hours. The mixture was allowed to cool to ambient temperature and was basified by the addition of 2N sodium hydroxide solution. The precipitated solid was isolated and dried under vacuum at 55° C. to give N-(3-amino-4-methylphenyl)-4-cyanobenzamide (5.62 g); NMR Spectrum: (DMSOd6) 2.01 (s, 3H), 4.85 (s, 2H), 6.8 (d, 1H), 6.86 (d, 1H), 7.11 (s, 1H), 7.96 (d, 2H), 8.06 (d, 2H), 10.11 (s, 1H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[N+:6]([C:9]1[CH:10]=[C:11]([NH:16][C:17](=[O:26])[C:18]2[CH:23]=[CH:22][C:21]([C:24]#[N:25])=[CH:20][CH:19]=2)[CH:12]=[CH:13][C:14]=1[CH3:15])([O-])=O.[OH-].[Na+]>Cl.C(O)(=O)C>[NH2:6][C:9]1[CH:10]=[C:11]([NH:16][C:17](=[O:26])[C:18]2[CH:23]=[CH:22][C:21]([C:24]#[N:25])=[CH:20][CH:19]=2)[CH:12]=[CH:13][C:14]=1[CH3:15] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
6.39 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1C)NC(C1=CC=C(C=C1)C#N)=O
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitated solid was isolated
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 55° C.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)NC(C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.62 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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